molecular formula C4H7Cl2NSi B094047 Propanenitrile, 3-(dichloromethylsilyl)- CAS No. 1071-21-2

Propanenitrile, 3-(dichloromethylsilyl)-

Cat. No. B094047
CAS RN: 1071-21-2
M. Wt: 168.09 g/mol
InChI Key: PXKPPXIGPAIWDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of metal dithiocarbamate complexes based on 3-((pyridin-2-yl)methylamino)propanenitrile is described in one of the studies. The complexes involving metals such as Zn, Ni, Hg, and Sn were prepared and underwent various forms of characterization, including elemental analysis, spectroscopic data (IR, 1H, and 13C NMR), TGA analysis, and X-ray crystallography for the Ni(II) complex. The IR spectra indicated symmetrical bidentate bonding of the dithiocarbamate ligand, and the X-ray analysis of the Ni complex highlighted the delocalization of π electrons over the S2CN moiety, suggesting strong double bond character between the carbon and nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 3-chloro-2-chloromethyl-1-propene was investigated using electron diffraction in the gas phase. The study revealed the presence of two main conformers, GG and AG, with a possibility of a minor presence of the AA form. The research provided detailed measurements of bond lengths and angles, as well as torsional angles, which are crucial for understanding the molecular geometry of the compound .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 3-(dichloromethylsilyl)-propanenitrile, the synthesis and characterization of related compounds suggest that the nitrile group can participate in reactions typical of this functional group, such as nucleophilic addition or substitution. The presence of the dichloromethylsilyl group could also offer unique reactivity, potentially through Si-C bond formation or cleavage, but specific reactions are not detailed in the provided data.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds related to 3-(dichloromethylsilyl)-propanenitrile can be inferred from the spectroscopic data and thermal analysis. The IR spectra provide information on the bonding environment, while TGA analysis offers insights into the thermal stability of the compounds. The X-ray crystallography data contribute to understanding the solid-state structure, which is stabilized by various weak interactions such as C-H⋯π contacts and intermolecular hydrogen bonds . The study on polymorphs of a related compound emphasizes the role of weak interactions, such as hydrogen bonds and π-π interactions, in determining the physical properties and stability of the crystalline forms .

properties

IUPAC Name

3-[dichloro(methyl)silyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NSi/c1-8(5,6)4-2-3-7/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKPPXIGPAIWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910235
Record name 3-[Dichloro(methyl)silyl]propanenitrile
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Molecular Weight

168.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanenitrile, 3-(dichloromethylsilyl)-

CAS RN

1071-21-2
Record name Cyanoethylmethyldichlorosilane
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Record name Propanenitrile, 3-(dichloromethylsilyl)-
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Record name Propanenitrile, 3-(dichloromethylsilyl)-
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Record name 3-[Dichloro(methyl)silyl]propanenitrile
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Record name Dichloro(2-cyanoethyl)methylsilane
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